2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is a derivative of 2,6-diaminopurine, a molecule that belongs to the purine family. Purines are a heterocyclic aromatic organic compound crucial for life and found in DNA, RNA, and signaling molecules like ATP. While not naturally occurring, 2,6-diaminopurine derivatives, including 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, are important in scientific research, particularly in the fields of crystal engineering, biochemistry, and chemical biology. []
Molecular Structure Analysis
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride possesses a 2,6-diaminopurine core structure. This core features a pyrimidine ring fused to an imidazole ring, with two amino groups at positions 2 and 6. An ethanolamine moiety (-CH2-CH2-OH) is attached to the nitrogen at position 9 of the purine ring. The molecule exists as a hydrochloride salt, with a chloride ion associated with the molecule. This structure allows it to participate in various interactions, including hydrogen bonding and metal coordination. []
Mechanism of Action
The mechanism of action for 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is not specifically discussed in the provided papers. Its biological activity likely stems from its ability to mimic natural purine nucleobases, potentially interfering with DNA/RNA synthesis or interacting with enzymes involved in purine metabolism. []
Applications
Crystal Engineering: 2-(2,6-Diamino-9H-purin-9-yl)acetic acid (L2), a closely related analog of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, is utilized in crystal engineering. It functions as a versatile ligand capable of coordinating with various d10 transition metal ions, leading to the formation of unique supramolecular architectures like dimers, metallaquartets, and halide-bridged clusters. These structures provide insights into metal-ligand interactions and contribute to developing novel materials with desired properties. []
Related Compounds
2-(2-Amino-9H-purin-9-yl) acetic acid (L1)
Compound Description: L1 is a modified purine ligand studied for its crystal engineering properties and interactions with d10 transition metal ions. [] Researchers synthesized L1 and its complexes to investigate their structural characteristics and potential applications in materials science. []
Relevance: L1 shares a similar purine scaffold with 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride. The key structural difference lies in the substituent at the 9-position of the purine ring. While L1 has an acetic acid group, the target compound features an ethan-1-ol hydrochloride moiety. Both compounds belong to the broader class of substituted purines. []
2-(2,6-Diamino-9H-purin-9-yl) acetic acid (L2)
Compound Description: L2 is another modified purine ligand, structurally analogous to L1. [] Similar to L1, researchers investigated its crystal engineering potential through complexation with d10 transition metal ions. []
Relevance: L2 is closely related to 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride as both share the same core structure, including the 2,6-diamino-9H-purine moiety. [] The difference lies in the substituent at the 9-position, with L2 possessing an acetic acid group and the target compound having an ethan-1-ol hydrochloride. Both compounds fall under the category of substituted purines with potential applications in materials science due to their metal-binding properties. []
(1R,3R,6R,7S,9S)- and (1R,3R,6R,7S,9R)-9-Amino-5-oxatricyclo[4.2.1.03,7]nonane-3-methanols (16a and 17a)
Compound Description: These compounds are intermediates in the synthesis of novel conformationally locked carbocyclic nucleosides. [] They are used as precursors for constructing various substituted purine derivatives. []
Relevance: While these compounds are not directly analogous to 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride, they highlight the broader context of nucleoside research and the exploration of diverse chemical scaffolds for developing new therapeutic agents. [] The target compound, being a substituted purine, falls within this area of investigation, emphasizing the significance of exploring different chemical modifications to the purine core for desired biological activities.
Compound Description: These compounds are OH-protected derivatives prepared as potential antiviral agents. [] The specific protection strategy aims to improve pharmacokinetic properties and enhance stability. []
Relevance: This class of compounds is closely related to 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride as both share the same 2,6-diamino-9H-purine core. [] The major difference lies in the substituent at the 9-position of the purine ring. While the target compound features an ethan-1-ol hydrochloride group, these derivatives have a 1,3-dioxolane-2-yl]methanol moiety with various protecting groups. This structural similarity places them in the same category of substituted purines and suggests potential antiviral applications for the target compound, similar to amdoxovir, which also shares this core structure. [, ]
Compound Description: DXG is a novel 2′,3′-dideoxynucleoside (ddN) that exhibits activity against HIV-1. [] It acts as the active metabolite of DAPD, exerting its antiviral effect after being phosphorylated to DXG triphosphate (DXGTP). []
Relevance: DXG is structurally related to 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride through the presence of a purine moiety. [] While DXG has a more complex structure incorporating a dioxolane ring and lacking one amino group on the purine ring, the shared purine element highlights their common chemical origin and potential for biological activity. This connection emphasizes the importance of exploring diverse substitutions on the purine scaffold, as seen in both DXG and the target compound, for discovering new antiviral agents. []
Compound Description: DAPD, known as amdoxovir, is an antiviral prodrug that is metabolized to the active compound DXG. [] It is a 2′,3′-dideoxynucleoside (ddN) and displays activity against HIV-1. []
Relevance: DAPD shares a significant structural similarity with 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride due to the presence of the 2,6-diamino-9H-purine core in both compounds. [] They differ in the substituent attached to the 9-position of the purine ring, with DAPD possessing a 1,3-dioxolane-2-methanol moiety and the target compound having an ethan-1-ol hydrochloride. This close structural resemblance emphasizes their placement within the same family of substituted purines. Furthermore, DAPD's known antiviral activity suggests the potential for the target compound to exhibit similar biological properties, highlighting the importance of investigating structural analogs for drug discovery. []
Compound Description: Compound 5 is a lead compound developed as a selective CDK12 inhibitor. [] It emerged from structure-based design efforts, hybridizing features of dinaciclib and SR-3029. []
Compound Description: Compound 7 represents another selective CDK12 inhibitor developed through structure-guided optimization. [] It belongs to a series of compounds designed to achieve high selectivity for CDK12. []
Relevance: Similar to Compound 5, Compound 7 emphasizes the importance of substituted purines in developing selective kinase inhibitors, despite its structural dissimilarity to 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride. [] While sharing the core purine motif, Compound 7 possesses a more intricate structure with a piperidine ring, a benzo[d]imidazole group, and specific substituents on the purine ring, contributing to its high selectivity for CDK12. This example reinforces the concept of using purine as a versatile scaffold for creating diverse pharmacological agents and underscores the importance of exploring various structural modifications for achieving desired biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.